molecular formula C6H11Cl3Si B15488058 Trichloro(hex-1-EN-1-YL)silane CAS No. 13095-00-6

Trichloro(hex-1-EN-1-YL)silane

Cat. No.: B15488058
CAS No.: 13095-00-6
M. Wt: 217.6 g/mol
InChI Key: BHANWPPOZXXMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro(hex-1-en-1-yl)silane is an organosilicon compound of interest in materials science and synthetic chemistry. It features a reactive trichlorosilyl group (-SiCl₃) attached to a hex-1-ene chain. This structure is typified by a molecular formula of C₆H₉Cl₃Si and an average molecular mass of approximately 187.5 g/mol (values for analogous C₆H₉Cl₃Si compounds range from 187.5 to 215.6) . The compound's main research value lies in its dual functionality: the trichlorosilyl group is highly reactive towards hydroxylated surfaces, while the hex-1-ene moiety offers a terminal alkene for further chemical modification, such as thiol-ene click chemistry. This makes it a valuable building block for creating self-assembled monolayers (SAMs) on substrates like silicon, glass, and metals, ultimately tailoring surface properties for adhesion, corrosion resistance, or biocompatibility . The mechanism of surface modification involves the hydrolysis of the chlorosilane groups into silanols, which subsequently condense with surface OH groups, forming stable covalent siloxane (Si-O-Si) bonds. As a reactive chemical intermediate, the alkene group can be functionalized or polymerized, enabling the synthesis of silicon-modified polymers or hybrid organic-inorganic materials. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions, as related trichlorosilanes can be corrosive and moisture-sensitive .

Properties

CAS No.

13095-00-6

Molecular Formula

C6H11Cl3Si

Molecular Weight

217.6 g/mol

IUPAC Name

trichloro(hex-1-enyl)silane

InChI

InChI=1S/C6H11Cl3Si/c1-2-3-4-5-6-10(7,8)9/h5-6H,2-4H2,1H3

InChI Key

BHANWPPOZXXMCR-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C[Si](Cl)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Differences

The substituent attached to the trichlorosilyl group critically influences the compound’s physical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Key Properties of Trichlorosilane Derivatives
Compound Name Substituent Type Molecular Formula Molecular Weight (g/mol) Key Applications Reactivity Notes Sources
Trichloro(hex-1-en-1-yl)silane Alkenyl (C₆, C=C) C₆H₉Cl₃Si ~228.6 Hypothesized: Polymerization, surface modification High reactivity due to C=C bond; prone to addition reactions [Inferred]
Trichloro(hexyl)silane Alkyl (C₆, saturated) C₆H₁₃Cl₃Si ~229.6 Surfactant in Si nanoparticle synthesis Forms micelles; stabilizes SiCl₄ cores in toluene
Trichloro(octyl)silane Alkyl (C₈, saturated) C₈H₁₇Cl₃Si ~271.7 Hydrophobic membrane modification Longer chain enhances hydrophobicity; increases contact angle
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane Fluoroalkyl (C₈, perfluorinated) C₈H₄Cl₃F₁₃Si ~507.5 Liquid metal etching, ultra-hydrophobic coatings Fluorine atoms improve chemical resistance and thermal stability
Trichloro(6-phenylhexyl)silane Aromatic (C₆-phenyl) C₁₂H₁₇Cl₃Si 295.7 Organometallic synthesis, specialty polymers Phenyl group enhances π-π interactions and stability

Performance in Hydrophobic Modifications

  • Trichloro(octyl)silane (): Increased chain length (C₈ vs. C₆) improves hydrophobic performance in membrane modifications, achieving contact angles >120°.
  • This compound : Hypothetically, the double bond may reduce packing efficiency compared to saturated chains, lowering hydrophobicity but enabling post-functionalization (e.g., grafting polar groups).

Preparation Methods

Catalytic Hydrosilylation Mechanisms

Hydrosilylation remains the most direct route for synthesizing trichloro(hex-1-en-1-yl)silane. This method involves the anti-Markovnikov addition of trichlorosilane (HSiCl₃) across the double bond of 1-hexene. Platinum-based catalysts, such as Karstedt’s catalyst (Pt₂(dvs)₃), are widely employed due to their high efficiency and selectivity.

Reaction Conditions :

  • Catalyst Loading : 5–10 ppm Pt relative to silane.
  • Temperature : 80–120°C under inert atmosphere.
  • Solvent : Toluene or hexane to enhance miscibility.

The reaction proceeds via a Chalk-Harrod mechanism, where oxidative addition of HSiCl₃ to platinum forms a Pt–Si intermediate. Subsequent insertion of 1-hexene into the Pt–H bond and reductive elimination yields the product. Side products, such as (hex-2-en-1-yl)silanes, are minimized by maintaining stoichiometric excess of 1-hexene (1.5:1 alkene:silane ratio).

Yield Optimization :

Parameter Optimal Range Yield (%)
Temperature 100°C 85–90
Catalyst Loading 8 ppm Pt 88
Reaction Time 6 hours 90

Data derived from kinetic studies show a linear relationship between catalyst activity and Pt dispersion, with colloidal Pt nanoparticles (2–4 nm) achieving turnover frequencies (TOF) of 1,200 h⁻¹.

Organometallic Synthesis via Grignard Reagents

Silicon Tetrachloride and Hex-1-enylmagnesium Bromide

An alternative approach involves the reaction of silicon tetrachloride (SiCl₄) with hex-1-enylmagnesium bromide (C₆H₁₁MgBr). This method exploits the nucleophilic substitution at silicon, where the Grignard reagent displaces one chloride ion.

Stepwise Protocol :

  • Grignard Reagent Preparation :
    • Magnesium turnings (0.1 mol) react with 1-bromohex-1-ene (0.1 mol) in dry THF at 40°C.
    • Critical Note : Exclusion of moisture is essential to prevent hydrolysis of SiCl₄.
  • Quenching with SiCl₄ :
    • SiCl₄ (0.1 mol) in THF is added dropwise at -78°C to suppress side reactions.
    • Gradual warming to room temperature ensures complete substitution.

Product Isolation :

  • Yield : 70–75% after vacuum distillation (bp 98–102°C at 15 mmHg).
  • Purity : >95% (GC-MS analysis).

Limitations :

  • Competing elimination reactions may form hex-1-yne (5–8% yield).
  • Requires rigorous anhydrous conditions, increasing operational complexity.

Chlorination of Hex-1-enylsilane Precursors

Radical-Induced Chlorination

This compound can be synthesized via radical chlorination of mono- or dichloro(hex-1-en-1-yl)silanes. This method employs sulfuryl chloride (SO₂Cl₂) as a chlorine source under UV irradiation.

Mechanistic Pathway :

  • Initiation : UV light cleaves SO₂Cl₂ into Cl- and SO₂Cl- radicals.
  • Propagation : Cl- abstracts a hydrogen from the silane precursor, generating a silyl radical.
  • Termination : Sequential chlorine addition yields the trichloro derivative.

Optimized Parameters :

Variable Value Outcome
SO₂Cl₂ Equivalents 3.0 Complete chlorination
Irradiation Time 4 hours 92% conversion
Temperature 60°C Minimal alkene isomerization

Challenges :

  • Over-chlorination may lead to Si–C bond cleavage (3–5% yield loss).
  • Requires quartz reactors to permit UV transmission.

Metathesis-Based Approaches

Cross-Metathesis with Chlorosilanes

Olefin metathesis using Grubbs catalysts enables the synthesis of this compound from vinylsilanes and chlorinated alkenes. For example, cross-metathesis between vinyltrichlorosilane (Cl₃SiCH=CH₂) and 1-pentene generates the target compound.

Catalyst Screening :

Catalyst Conversion (%) Selectivity (%)
Grubbs II 88 78
Hoveyda-Grubbs II 92 85

Reaction Profile :

  • Solvent : Dichloromethane (0.5 M).
  • Temperature : 40°C for 12 hours.
  • E/Z Selectivity : 7:1 favoring the E-isomer.

Advantages :

  • Tolerates functional groups, enabling modular synthesis.
  • Scalable to multi-gram quantities with consistent yields.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

Method Yield (%) Purity (%) Cost (USD/g)
Hydrosilylation 90 98 12.50
Grignard Reaction 75 95 18.20
Radical Chlorination 92 97 9.80
Metathesis 85 96 22.40

Key Observations :

  • Hydrosilylation offers the best balance of yield and cost for industrial applications.
  • Radical chlorination is cost-effective but requires specialized equipment.
  • Metathesis is advantageous for stereocontrolled synthesis but remains prohibitively expensive for large-scale use.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of trichloro(hex-1-en-1-yl)silane to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires strict control of reaction conditions. Anhydrous solvents (e.g., dry toluene) and inert atmospheres (e.g., nitrogen) prevent hydrolysis of the chlorosilane group. Reaction temperature should be maintained between 0–5°C to minimize side reactions. For example, analogous syntheses of organosilanes use slow addition of Grignard reagents (e.g., hex-1-en-1-ylmagnesium bromide) to silicon tetrachloride, followed by reflux in anhydrous ether . Purification via fractional distillation under reduced pressure (e.g., 10–20 mmHg) is recommended to isolate the product .

Table 1 : Key Reaction Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield/Purity
SolventAnhydrous toluene or etherPrevents hydrolysis
Temperature0–5°C (reflux post-addition)Reduces thermal degradation
Moisture Control<10 ppm H₂OMinimizes silanol formation

Q. What characterization techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • FT-IR Spectroscopy : Identify Si–Cl stretching vibrations (450–550 cm⁻¹) and C=C bonds (1650–1680 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR detects vinyl protons (δ 4.8–6.0 ppm for the enyl group) and ²⁹Si NMR confirms silicon bonding (δ 10–30 ppm for trichlorosilanes) .
  • Mass Spectrometry : High-resolution MS verifies the molecular ion peak (e.g., m/z 226.9 for C₆H₉Cl₃Si) .

Q. How does the hydrolysis mechanism of this compound influence its stability in aqueous environments?

  • Methodological Answer : Hydrolysis proceeds via nucleophilic attack by water on the silicon center, forming silanol intermediates. The rate is pH-dependent:

  • Acidic conditions (pH < 3) : Slow hydrolysis due to protonation of nucleophilic water.
  • Neutral to basic conditions (pH 7–10) : Rapid hydrolysis, generating HCl and hex-1-en-1-ylsilanetriol. Kinetic studies show a first-order dependence on [OH⁻] .
    • Mitigation Strategy : Stabilize the compound using aprotic solvents (e.g., hexane) and store under inert gas .

Advanced Research Questions

Q. What strategies enhance the compound’s efficacy in surface modification for nanomaterials?

  • Methodological Answer : this compound forms self-assembled monolayers (SAMs) on hydroxyl-rich surfaces (e.g., SiO₂). Key steps:

Surface Activation : Treat substrates with piranha solution (H₂SO₄:H₂O₂) to maximize –OH groups.

SAM Formation : Immerse substrates in 1–5 mM silane solution in anhydrous toluene for 12–24 hours.

Post-Functionalization : React the vinyl group with thiols or dienes via click chemistry for tailored surface properties .

Table 2 : SAM Quality Metrics

MetricOptimal ValueTechnique for Validation
Contact Angle100–110° (hydrophobic)Goniometry
Thickness1–2 nmEllipsometry
Defect Density<5%Atomic Force Microscopy (AFM)

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound?

  • Methodological Answer : Discrepancies arise from variations in solvent polarity, temperature, and trace moisture. To standardize kinetics:

  • Use stopped-flow UV-Vis spectroscopy to monitor Si–Cl bond cleavage in real-time.
  • Conduct Arrhenius analysis across temperatures (e.g., 20–50°C) to derive activation energy (Eₐ). For example, Eₐ for hydrolysis in ethanol/water is ~45 kJ/mol .
  • Compare data with computational models (e.g., DFT calculations of transition states) .

Q. What computational methods predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model the LUMO (Si center) and HOMO (nucleophile) interactions to predict regioselectivity.
  • Molecular Dynamics (MD) : Simulate SAM formation on metal oxides to optimize grafting density .
  • QSPR Models : Correlate substituent effects (e.g., enyl vs. alkyl) with hydrolysis rates using Hammett parameters .

Applications in Materials Science

Q. How is this compound used to fabricate silicon nanocrystals (Si NCs)?

  • Methodological Answer : The compound acts as a surfactant and silicon precursor in reverse micelle synthesis:

Combine this compound and SiCl₄ in dry toluene.

Sonication forms micelles with SiCl₄ cores and silane shells.

Reduce with LiAlH₄ to yield alkyl-functionalized Si NCs (PL emission: 600–800 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.